

Introduction: A Key Intermediate in Chemical Synthesis

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Compound of Interest

Compound Name: 4-Chloro-3-methylbenzoic acid

Cat. No.: B154735

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4-Chloro-3-methylbenzoic acid (CAS No. 7697-29-2) is a substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules.^[1] Its molecular architecture, featuring a carboxylic acid group, a chlorine atom, and a methyl group on a benzene ring, provides a unique combination of reactivity and functionality. This makes it a valuable intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals like herbicides and fungicides. ^[1] Understanding its physical properties is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring safe handling during the research and development process. This guide provides a comprehensive overview of the core physical and chemical characteristics of **4-Chloro-3-methylbenzoic acid**, supported by experimental methodologies for their validation.

Core Physicochemical and Identification Properties

A precise understanding of the fundamental properties of a compound is the bedrock of its application in synthesis and material science.

1.1. Molecular Structure and Identifiers

- IUPAC Name: **4-chloro-3-methylbenzoic acid**^[2]
- Synonyms: 4-Chloro-m-toluic Acid, Benzoic acid, 4-chloro-3-methyl-^{[2][3]}
- CAS Number: 7697-29-2^{[2][3]}

- Molecular Formula: $C_8H_7ClO_2$ [1][2][3]
- Molecular Weight: 170.59 g/mol [1][2]

1.2. Physical State and Appearance

4-Chloro-3-methylbenzoic acid typically presents as a white to light yellow or reddish crystalline powder at room temperature. [1][3]

1.3. Key Thermodynamic Properties

The thermal behavior of a compound dictates the parameters for its synthesis, purification, and storage.

- **Melting Point:** The melting point is a critical indicator of purity. Reported values show a consensus in the range of 212°C to 220°C. [1][4] One source specifies a melting point of 216°C. [3][5]
- **Boiling Point:** The predicted boiling point at standard atmospheric pressure (760 mmHg) is approximately 299°C. [3][5]
- **Flash Point:** The flash point is reported to be 134.6°C, a key parameter for safety assessments. [3]
- **Density:** The predicted density of the solid is approximately 1.31 g/cm³. [3][5]
- **Vapor Pressure:** The compound exhibits a very low vapor pressure of 0.000548 mmHg at 25°C. [3]

1.4. Acidity and Solubility

- **pKa:** The predicted acid dissociation constant (pKa) is approximately 4.04, indicating it is a moderately strong organic acid. [3][5]
- **Solubility:** While specific quantitative data is limited in the provided search results, its structure as a carboxylic acid suggests it is soluble in aqueous base and many organic solvents. It is sparingly soluble in DMSO and slightly soluble in methanol.

Data Summary Table

For ease of reference, the key physical properties are summarized below.

Property	Value	Source(s)
CAS Number	7697-29-2	[1][2][3]
Molecular Formula	C ₈ H ₇ ClO ₂	[1][2][3]
Molecular Weight	170.59 g/mol	[1][2]
Appearance	White to light yellow/reddish crystalline powder	[1][3]
Melting Point	212 - 220 °C	[1][4]
Boiling Point	~299 °C (Predicted)	[3][5]
Density	~1.31 g/cm ³ (Predicted)	[3][5]
pKa	~4.04 (Predicted)	[3][5]
Flash Point	134.6 °C	[3]
Vapor Pressure	0.000548 mmHg @ 25°C	[3]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of **4-Chloro-3-methylbenzoic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and a characteristic broad singlet for the carboxylic acid proton. Spectral data is available for this compound.[6]
 - ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration typical of a carboxylic acid, alongside characteristic peaks for the aromatic ring and C-Cl bond.^[2]
- Mass Spectrometry (MS): Mass spectral data is available, which can be used to confirm the molecular weight and fragmentation pattern of the compound.^[2]

Experimental Protocols for Physical Property Verification

To ensure the quality and consistency of the material, in-house verification of its physical properties is often required. The following protocols describe standard methods for determining melting point and assessing solubility.

3.1. Protocol: Melting Point Determination via Capillary Method

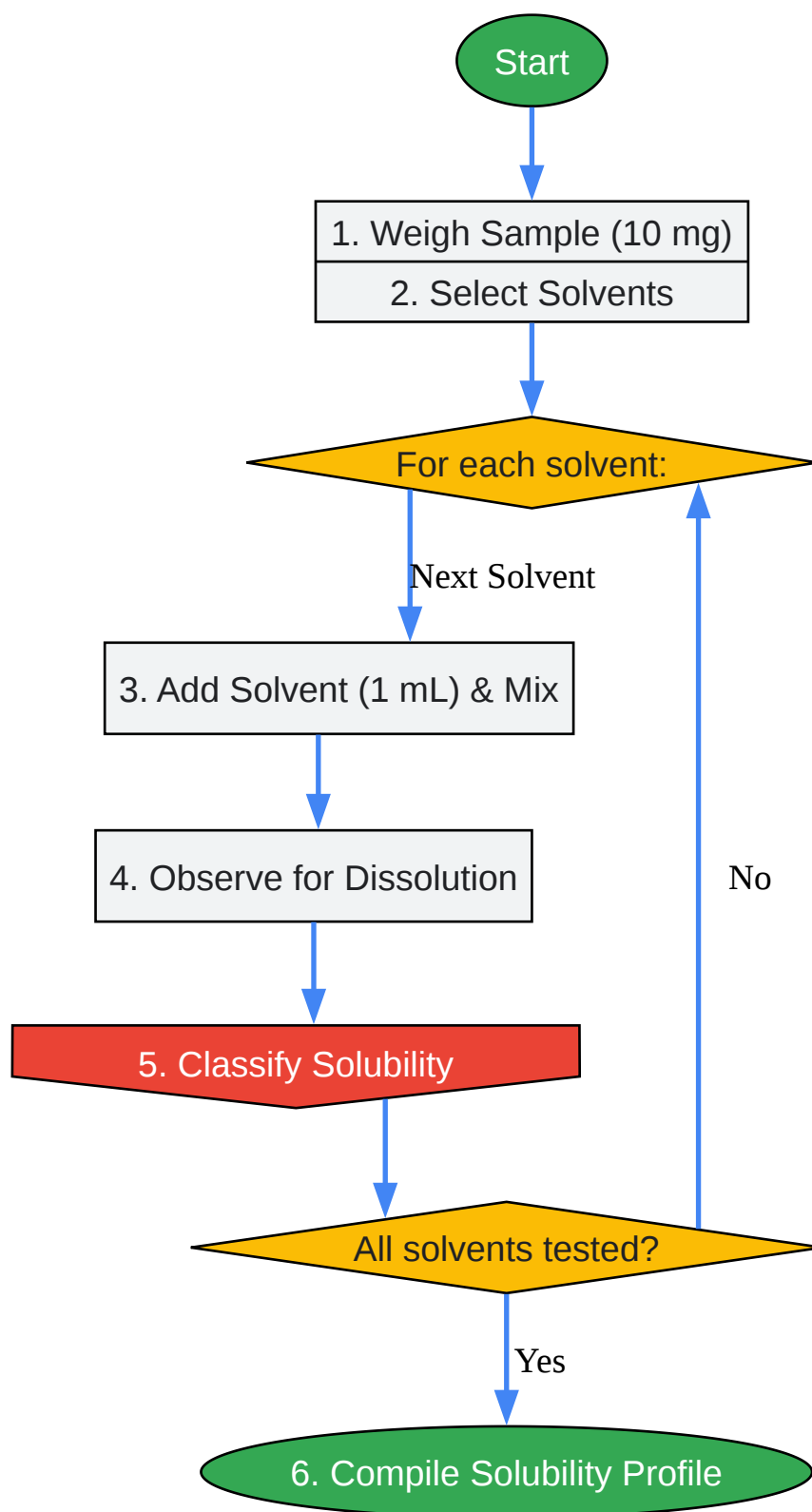
This method provides a reliable determination of the melting point range, which is a primary indicator of sample purity.

Methodology:

- Sample Preparation: Ensure the **4-Chloro-3-methylbenzoic acid** sample is completely dry and finely powdered.
- Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
- Heating Ramp:
 - Rapid Heating: Initially, heat the apparatus rapidly to a temperature approximately 20°C below the expected melting point (e.g., to ~195°C).
 - Slow Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium. This slow ramp is critical for observing the precise melting range.

- Observation & Recording:
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample has melted into a clear liquid (T_2).
- Reporting: The melting point is reported as the range $T_1 - T_2$. A narrow range (e.g., $< 2^\circ\text{C}$) typically indicates high purity.





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Caption: Workflow for Qualitative Solubility Assessment.

Safety and Handling

According to GHS classifications, **4-Chloro-3-methylbenzoic acid** is an irritant. [5]

- Hazard Statements:
 - H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [2] * H335: May cause respiratory irritation. [2]* Precautions:
 - Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
 - Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
 - Avoid contact with skin and eyes.

Conclusion

4-Chloro-3-methylbenzoic acid is a stable, crystalline solid with a high melting point and moderate acidity. Its well-defined physical properties, summarized in this guide, provide the essential data required for its effective use in synthetic chemistry. The experimental protocols outlined offer a framework for the in-house validation of these characteristics, ensuring the quality and consistency necessary for successful research and development outcomes in the pharmaceutical and agrochemical industries.

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